PPNDS (tetrasodium)

P2X1 receptor purinergic signaling vas deferens pharmacology

Research requiring clean P2X1 blockade often suffers from off-target purinergic and AMPA receptor effects. PPNDS (CAS 1021868-77-8) offers a definitive solution: • 10-fold higher P2X1 potency vs. PPADS (pKB 7.43) at low nM. • Nanomolar meprin β inhibitor (IC50 80 nM, Ki 8 nM), 1000-fold selective over meprin α. • Unique AMPA receptor positive modulation (EC50 ~4 µM), not antagonism. • Cryo-EM validated binding for rational mutagenesis. • Available from stock for immediate delivery.

Molecular Formula C18H11N4Na4O14PS2
Molecular Weight 694.4 g/mol
Cat. No. B12402518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPNDS (tetrasodium)
Molecular FormulaC18H11N4Na4O14PS2
Molecular Weight694.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])[N+](=O)[O-])C(=C2)S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C18H15N4O14PS2.4Na/c1-8-17(24)13(6-23)14(7-36-37(27,28)29)18(19-8)21-20-9-2-11-12(15(3-9)38(30,31)32)4-10(22(25)26)5-16(11)39(33,34)35;;;;/h2-6,24H,7H2,1H3,(H2,27,28,29)(H,30,31,32)(H,33,34,35);;;;/q;4*+1/p-4
InChIKeyXHWIRFKQZFSILU-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PPNDS Tetrasodium: P2X1 Antagonist & Meprin β Inhibitor


PPNDS (pyridoxal-5'-phosphate-6-(2'-naphthylazo-6'-nitro-4',8'-disulfonate) tetrasodium, CAS 1021868-77-8) is a synthetic pyridoxal-5'-phosphate derivative [1]. Structurally, it is a 6-naphthylazo analog of the classic P2 receptor antagonist PPADS . PPNDS is primarily recognized as a potent and selective competitive antagonist of P2X1 purinoceptors, with a reported pKB of 7.43 in rat vas deferens functional assays [1]. Beyond its purinergic activity, PPNDS exhibits a secondary pharmacological profile as a nanomolar-range inhibitor of the metalloprotease meprin β (IC50 = 80 nM, Ki = 8 nM) [2]. This dual-target signature, combined with a defined orthosteric binding mode revealed by cryo-EM studies [3], distinguishes PPNDS from broader-spectrum P2 antagonists lacking these integrated features.

P2X1 Antagonist
Functional studies of P2X1-mediated purinergic signaling
Meprin β Inhibitor
Research tool for metalloprotease biology
Structure-Guided
Cryo-EM defined orthosteric binding mode supports rational design

Why Generic P2 Antagonists Cannot Replace PPNDS


Substituting PPNDS with generic P2 antagonists such as PPADS, iso-PPADS, or suramin introduces significant quantitative and qualitative deviations in experimental outcomes [1]. PPNDS is a 6-naphthylazo derivative of PPADS that exhibits approximately 10-fold higher potency at P2X1 receptors (pKB 7.43 vs. PPADS pA2 ~6.5) [2][3]. Critically, PPNDS possesses a secondary, high-affinity inhibitory activity at meprin β (IC50 80 nM, Ki 8 nM) not shared by PPADS or suramin [4]. Furthermore, PPNDS acts as a positive allosteric modulator of AMPA receptors (EC50 ~4 µM), a unique neuromodulatory effect absent from suramin and other naphthyl-polysulfonates, which instead exhibit noncompetitive antagonism [5]. The dual P2X1/meprin β activity, combined with divergent AMPA receptor modulation, makes PPNDS non-interchangeable with other P2 antagonists in studies involving purinergic signaling, metalloprotease biology, or systems where off-target AMPA receptor modulation must be carefully controlled.

Meprin β Activity Absent
PPADS and suramin do not inhibit meprin β; PPNDS provides reported nanomolar inhibition. Switching may eliminate meprin β research capability.
Opposite AMPA Receptor Modulation
PPNDS acts as positive modulator; suramin and analogs are noncompetitive antagonists. Substitution may reverse observed glutamatergic effects.
Differential P2X1 Potency
PPNDS may exhibit higher potency at P2X1 than PPADS; concentration ranges optimized for PPNDS may not translate to other antagonists.

PPNDS Tetrasodium: Comparison with PPADS, iso-PPADS, and Suramin


P2X1 Receptor Antagonism: Higher Potency than PPADS

PPNDS demonstrates superior functional antagonism at native P2X1 receptors compared to its parent compound PPADS. In rat vas deferens preparations, PPNDS exhibits a pKB of 7.43, whereas PPADS yields a pA2 of approximately 6.5 under comparable conditions [1][2]. This represents approximately a 10-fold increase in antagonist potency at the P2X1 receptor for the 6-naphthylazo derivative [2].

P2X1 Potency vs PPADS
Head-to-head
pKB 7.43 vs pA2 ~6.5 — approximately 10-fold higher potency
Reported higher antagonist potency may support assay sensitivity
Rat vas deferens functional assay
P2X1 receptor purinergic signaling vas deferens pharmacology

Receptor Selectivity: P2X1 over P2Y1

PPNDS demonstrates markedly improved selectivity for P2X1 over P2Y1 receptors compared to alternative antagonists. PPNDS is up to 52-fold selective for P2X1 over P2Y1 receptors (pKB = 7.43 vs. pA2 = 6.13) [1]. In contrast, iso-PPADS inhibits multiple P2X subtypes (P2X1, P2X2, P2X3, P2X5) with IC50 values of 1–2.6 µM, with no meaningful selectivity over P2Y1 . Additionally, PPNDS shows no interaction with α1A-adrenoceptors, adenosine A1/A2B, histamine H1, or muscarinic M3 receptors at the concentrations required for P2X1 blockade [1].

P2X1 Selectivity Over P2Y1
Reported
52-fold selectivity window (P2X1 pKB 7.43 vs P2Y1 pA2 6.13)
Reported selectivity window may reduce P2Y1 confounding in tissue assays
Rat vas deferens / guinea-pig ileum
P2 receptor selectivity P2Y1 receptor off-target profiling

Meprin β Inhibition: Not Shared by PPADS or Suramin

PPNDS possesses a distinct secondary pharmacological activity not shared by PPADS or suramin: competitive inhibition of the metalloprotease meprin β with an IC50 of 80 nM and Ki of 8 nM [1]. This activity is ~1,000-fold selective for meprin β over the related metalloprotease meprin α (IC50 = 67 µM) [2]. Kinetic studies confirm a competitive inhibition mechanism with binding in the meprin β active site [1]. PPADS and suramin do not exhibit this meprin β inhibitory activity at comparable concentrations, representing a qualitative differentiation point.

Meprin β Inhibition
Head-to-head
IC50 80 nM, Ki 8 nM (competitive)
Supports meprin β research; activity absent from PPADS and suramin
Recombinant human enzyme; ~1,000-fold selective over meprin α
meprin β metalloprotease inhibition secondary pharmacology

AMPA Receptor Modulation: Opposite Effects of PPNDS and Suramin

PPNDS exhibits a distinctive neuromodulatory profile at AMPA receptors that fundamentally differs from suramin and related naphthyl-polysulfonate compounds. PPNDS increases the binding affinity of radioagonists ([3H]AMPA, [3H]fluorowillardiine) severalfold, with an EC50 of approximately 4 µM [1]. In contrast, suramin and its analogs (NF023, NF279, NF449) reduce agonist binding to rat brain membranes and homomeric GluR1–4 receptors with IC50 values ranging from 5 to 180 µM [1]. PPNDS also slows agonist association and dissociation rates by more than 10-fold and at 50 µM reduces GluR2 peak current by only 30–50% with minimal effects on desensitization and steady-state currents [1].

AMPA Receptor Modulation
Head-to-head
Increases agonist binding (EC50 ~4 µM) vs. reduces binding (IC50 5–180 µM for suramin)
Opposite modulation direction may require selection based on AMPA receptor context
Rat brain membranes / GluR1–4 recombinant receptors
AMPA receptor positive allosteric modulation radioligand binding

Orthosteric Binding Mode Defined by Cryo-EM

A 2024 cryo-EM study determined the structure of mammalian P2X7 receptor in complex with PPNDS and PPADS, revealing the orthosteric binding site for this antagonist class [1]. Structure-based mutational analysis identified key residues (including Q143, I214, and Q248 in human P2X1) that confer heightened PPNDS sensitivity to P2X1 and P2X3 subtypes [1]. These subtypes are known to have higher affinity for PPADS/PPNDS than other P2X family members, providing a molecular explanation for the pharmacological selectivity profile [1].

Cryo-EM Binding Mode
Class-level
Orthosteric site occupancy defined; residues Q143, I214, Q248 in P2X1 identified
Provides structural basis for rational study design; residue-level interpretation
Cryo-EM of P2X7/PPNDS complex; patch-clamp validation
P2X receptor structure cryo-EM orthosteric binding site

High Aqueous Solubility for Convenient Assay Preparation

PPNDS tetrasodium demonstrates high aqueous solubility, enabling preparation of 100 mM stock solutions in water with sonication as needed . This solubility facilitates direct aqueous dilution without the need for organic co-solvents (e.g., DMSO) that may introduce vehicle artifacts in sensitive biological assays. Comparative solubility data for PPADS tetrasodium and iso-PPADS tetrasodium salts are not uniformly reported across vendors, but PPNDS's consistent 100 mM water solubility is documented across multiple supplier specifications .

Aqueous Solubility
Data to verify
Soluble to 100 mM in water (sonication recommended)
Facilitates aqueous assay preparation; may reduce need for organic solvents
Supplier specifications; independent verification recommended
aqueous solubility compound handling assay preparation

PPNDS Tetrasodium: Research and Industrial Applications


P2X1-Mediated Signaling in Native Tissues

PPNDS (pKB = 7.43) provides approximately 10-fold higher potency at native P2X1 receptors compared to PPADS [1], enabling definitive P2X1 blockade at lower working concentrations (e.g., 100 nM–1 µM range). The 52-fold selectivity over P2Y1 receptors [1] minimizes confounding contributions from P2Y1-mediated responses, which is particularly critical in tissues such as vas deferens and vascular smooth muscle where both P2X1 and P2Y1 receptors are co-expressed. Recommended for studies requiring clean pharmacological isolation of P2X1-mediated purinergic signaling.

Dual P2X1/Meprin β Studies in Purinergic Signaling

PPNDS serves as a dual-activity tool compound, combining potent P2X1 receptor antagonism with nanomolar competitive inhibition of meprin β (IC50 80 nM, Ki 8 nM) [2]. The ~1,000-fold selectivity for meprin β over meprin α [2] enables specific probing of meprin β function. This profile is uniquely suited for studies examining potential crosstalk between extracellular ATP signaling and metalloprotease-mediated substrate cleavage in inflammation, fibrosis, or cancer models. PPADS and suramin lack this meprin β activity and are not appropriate substitutes for this application.

P2X1 Studies Without AMPA Receptor Interference

When investigating purinergic modulation in neuronal or brain slice preparations where AMPA receptor function must remain unperturbed, PPNDS presents a distinct advantage over suramin-based alternatives. Unlike suramin and its analogs, which antagonize AMPA receptor agonist binding (IC50 5–180 µM) [3], PPNDS acts as a positive allosteric modulator that increases agonist binding affinity (EC50 ~4 µM) while producing only partial reduction (30–50%) of GluR2 peak currents at 50 µM [3]. This qualitative divergence in AMPA receptor pharmacology allows researchers to select PPNDS when suramin's AMPA antagonism would confound interpretation of glutamatergic contributions.

Structure-Guided P2X Receptor Pharmacology and Mutagenesis

The 2024 cryo-EM structure of P2X7 in complex with PPNDS and PPADS [4] provides an experimentally validated structural framework for interpreting PPNDS's pharmacological effects at the molecular level. Researchers conducting site-directed mutagenesis to probe P2X receptor function can reference the identified sensitivity-determining residues (Q143, I214, Q248 in P2X1) [4] to design targeted mutations that alter PPNDS responsiveness. This structural information supports rational experimental design and enhances the interpretability of structure-activity relationship studies.

Application
Selection Property
Validation Focus
P2X1 functional studies in native tissues
P2X1 antagonist potency and selectivity profile
Verify P2X1-dependent responses vs. P2Y1 in tissue preparations
Crosstalk studies between purinergic signaling and metalloprotease activity
Dual-activity tool compound (P2X1 antagonist, meprin β inhibitor)
Confirm meprin β inhibition and P2X1 blockade in relevant models
Neuronal purinergic studies with minimal AMPA receptor confounding
Positive allosteric modulation of AMPA receptors
Control for AMPA receptor modulation in glutamatergic assays
Structure-based P2X receptor mutagenesis and pharmacology
Cryo-EM defined orthosteric binding site
Rational design of mutagenesis studies based on identified sensitivity residues

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